molecular formula C15H19N B15180136 Pyrrole, 1-benzyl-2,3,4,5-tetramethyl- CAS No. 3469-21-4

Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-

Cat. No.: B15180136
CAS No.: 3469-21-4
M. Wt: 213.32 g/mol
InChI Key: JZUCFXNAJFPOCI-UHFFFAOYSA-N
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Description

Pyrrole, 1-benzyl-2,3,4,5-tetramethyl- is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom. This compound is characterized by the presence of a benzyl group and four methyl groups attached to the pyrrole ring. Pyrrole derivatives are known for their significant biological and pharmacological activities, making them valuable in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrrole derivatives, including 1-benzyl-2,3,4,5-tetramethylpyrrole, often involves multicomponent reactions (MCRs). One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with amines under acidic conditions . Another approach is the Hantzsch synthesis, which uses β-ketoesters, aldehydes, and ammonia or primary amines .

Industrial Production Methods

Industrial production of pyrrole derivatives typically employs catalytic processes to enhance yield and selectivity. For example, the use of ruthenium complexes and alkali metal bases can facilitate the formation of N-unsubstituted pyrroles through the condensation of α-amino aldehydes . These methods are designed to be efficient and scalable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, like other pyrrole derivatives, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrrole-2,5-diones, while substitution reactions can introduce various functional groups onto the pyrrole ring .

Mechanism of Action

The mechanism of action of pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity and signal transduction. The exact molecular targets and pathways depend on the specific biological context and the functional groups present on the pyrrole ring .

Comparison with Similar Compounds

Similar Compounds

    Indole: Another heterocyclic compound with a similar structure but contains a fused benzene ring.

    Furan: A five-membered aromatic ring with an oxygen atom instead of nitrogen.

    Thiophene: Similar to pyrrole but contains a sulfur atom in the ring.

Uniqueness

Pyrrole, 1-benzyl-2,3,4,5-tetramethyl-, is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the benzyl and methyl groups can enhance its stability and interaction with biological targets compared to other pyrrole derivatives .

Properties

CAS No.

3469-21-4

Molecular Formula

C15H19N

Molecular Weight

213.32 g/mol

IUPAC Name

1-benzyl-2,3,4,5-tetramethylpyrrole

InChI

InChI=1S/C15H19N/c1-11-12(2)14(4)16(13(11)3)10-15-8-6-5-7-9-15/h5-9H,10H2,1-4H3

InChI Key

JZUCFXNAJFPOCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N(C(=C1C)C)CC2=CC=CC=C2)C

Origin of Product

United States

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